

Spectroscopic Confirmation of Synthesized 4,4'-Oxydianiline: A Comparative Guide

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Compound of Interest

Compound Name: 4,4'-Oxydianiline

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This guide provides a comprehensive comparison of spectroscopic data for synthesized **4,4'-Oxydianiline** (ODA) against its precursor, 4-nitrophenol. Detailed experimental protocols for various spectroscopic techniques are outlined to aid researchers, scientists, and drug development professionals in the structural confirmation of ODA.

Data Presentation: Comparative Spectroscopic Analysis

The structural transformation from 4-nitrophenol to **4,4'-Oxydianiline** is characterized by distinct changes in their respective spectroscopic signatures. The following tables summarize the key quantitative data obtained from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: FT-IR Spectral Data Comparison

Functional Group	4,4'-Oxydianiline (ODA)	4-Nitrophenol
N-H Stretch (Amine)	3441, 3387 cm ⁻¹ [1]	-
O-H Stretch (Phenol)	-	~3300-3500 cm ⁻¹ (broad)
N-O Stretch (Nitro)	-	~1520, 1340 cm ⁻¹
C-O-C Stretch (Ether)	1219, 1087, 1010 cm ⁻¹ [1]	-
N-H Bend (Amine)	1620 cm ⁻¹ [1]	-
Aromatic C=C Stretch	~1600-1450 cm ⁻¹	~1600-1450 cm ⁻¹

Table 2: ¹H NMR Spectral Data Comparison (DMSO-d₆)

Proton Environment	4,4'-Oxydianiline (ODA)	4-Nitrophenol
-NH ₂ (Amine)	δ 4.75 (s, 4H) [2]	-
-OH (Phenol)	-	δ ~10-11 (s, 1H)
Aromatic Protons	δ 6.5-6.8 (m, 8H) [3]	δ ~6.9 (d, 2H), δ ~8.1 (d, 2H)

Table 3: ¹³C NMR Spectral Data Comparison (DMSO-d₆)

Carbon Environment	4,4'-Oxydianiline (ODA)	4-Nitrophenol
C-NH ₂	~140-150 ppm	-
C-O (Ether)	~140-150 ppm	-
C-OH	-	~160 ppm
C-NO ₂	-	~145 ppm
Aromatic Carbons	~115-120 ppm	~115-126 ppm

Table 4: Mass Spectrometry Data Comparison

Ion	4,4'-Oxydianiline (ODA)	4-Nitrophenol
Molecular Ion [M] ⁺	m/z 200[4]	m/z 139
[M+H] ⁺	m/z 201[2]	m/z 140
Key Fragments	m/z 108, 80	m/z 109, 93, 65

Experimental Protocols

Detailed methodologies for the synthesis of **4,4'-Oxydianiline** and its subsequent spectroscopic characterization are provided below.

Synthesis of 4,4'-Oxydianiline

A common synthetic route to **4,4'-Oxydianiline** involves a two-step process:

- **Synthesis of 4,4'-Dinitrodiphenyl Ether:** A reaction of 4-fluoronitrobenzene with 4-nitrophenol is carried out in the presence of a base such as potassium carbonate in a high-boiling polar aprotic solvent like dimethylacetamide (DMAc).[3][5] The reaction mixture is typically heated to facilitate the nucleophilic aromatic substitution.
- **Reduction to 4,4'-Oxydianiline:** The resulting 4,4'-dinitrodiphenyl ether is then reduced to the corresponding diamine.[3][5] A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere in a solvent such as N,N-dimethylformamide (DMF).[3][5]

Spectroscopic Analyses

FT-IR Spectroscopy

- **Instrumentation:** A Fourier Transform Infrared Spectrometer.
- **Sample Preparation:** A small amount of the solid sample (either synthesized ODA or 4-nitrophenol) is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

- **Data Acquisition:** The spectrum is typically recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

NMR Spectroscopy (^1H and ^{13}C)

- **Instrumentation:** A Nuclear Magnetic Resonance Spectrometer operating at a frequency of 400 MHz or higher for ^1H NMR.
- **Sample Preparation:** Approximately 5-10 mg of the analyte is dissolved in about 0.6 mL of a deuterated solvent, typically dimethyl sulfoxide- d_6 (DMSO- d_6), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
- **^1H NMR Data Acquisition:** A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are acquired for a high-quality spectrum.
- **^{13}C NMR Data Acquisition:** A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. A wider spectral width of about 250 ppm is used. Due to the lower natural abundance of ^{13}C and its smaller gyromagnetic ratio, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required to achieve an adequate signal-to-noise ratio.

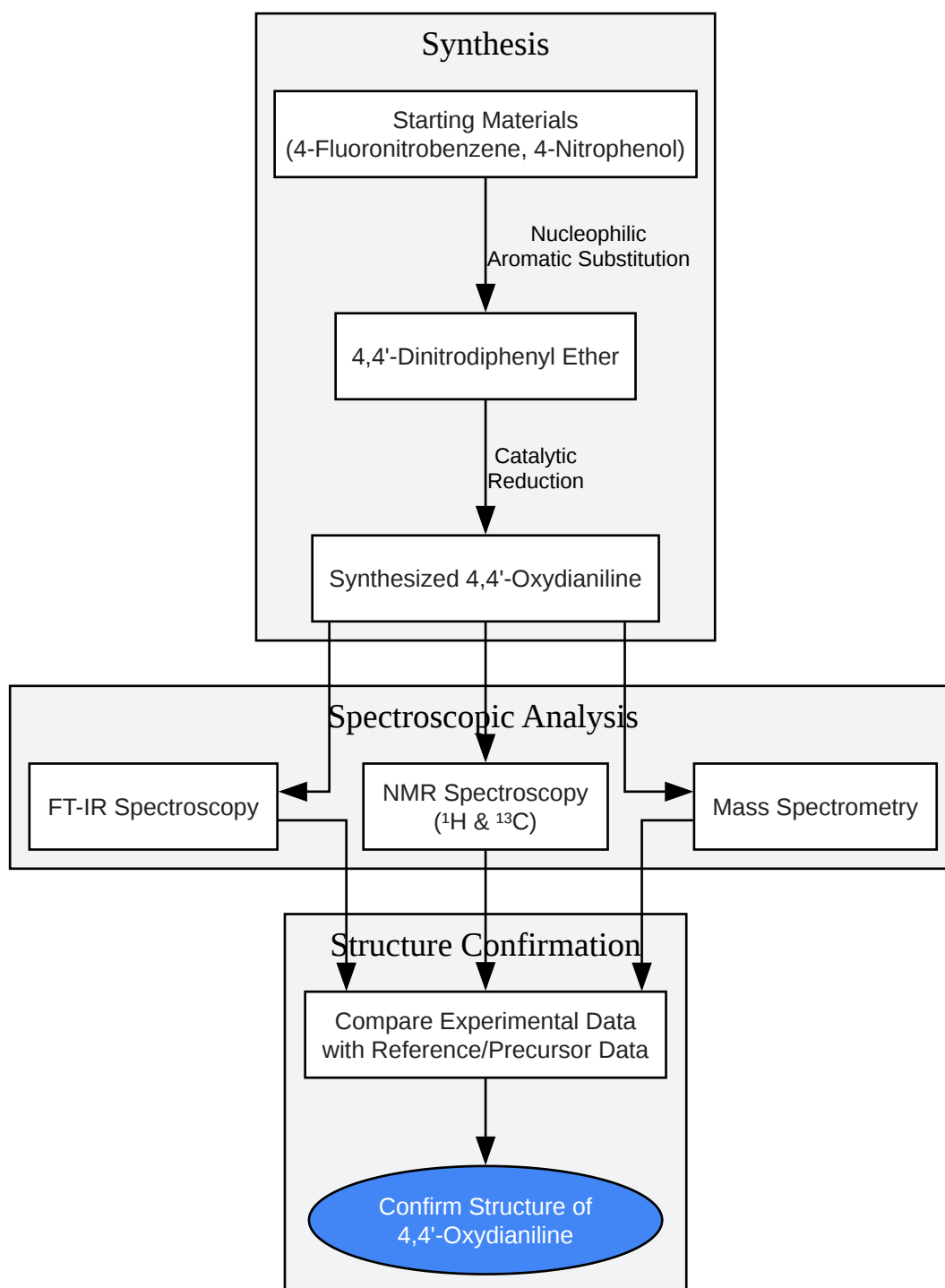
Mass Spectrometry

- **Instrumentation:** A mass spectrometer, for example, a Liquid Chromatograph-Mass Spectrometer (LC-MS).
- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.^[6] This solution is then further diluted to the low $\mu\text{g/mL}$ or ng/mL range.^[6]
- **Data Acquisition:** The sample solution is introduced into the mass spectrometer, often via direct infusion or through an LC system. Electrospray ionization (ESI) is a common ionization technique for this type of molecule. The mass analyzer (e.g., quadrupole, time-of-flight) is

scanned over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu) to detect the molecular ion and its characteristic fragments.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic confirmation of **4,4'-Oxydianiline**.



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Caption: Workflow for ODA synthesis and confirmation.

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